Sodium carbonate monohydrate

Vue d'ensemble

Description

Sodium carbonate monohydrate, also known as soda ash or washing soda, is an inorganic compound with the chemical formula Na₂CO₃·H₂O. It is a white, odorless, water-soluble salt that yields alkaline solutions in water. This compound is commonly used in various industrial processes, including glass manufacturing, water treatment, and as a cleaning agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium carbonate monohydrate can be synthesized through several methods:

Solvay Process: This is the most common industrial method. It involves the reaction of sodium chloride (salt) with ammonia and carbon dioxide in water, resulting in the formation of sodium bicarbonate, which is then heated to produce sodium carbonate. The overall reaction is: [ 2 \text{NaCl} + \text{CaCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{CaCl}_2 ]

Labnac Process: This involves the reaction of sodium hydroxide with carbon dioxide.

Dual-process and Electrolytic Process: These methods are less common but involve similar principles of reacting sodium compounds with carbon dioxide.

Industrial Production Methods: In industrial settings, this compound is often produced by hydrating light sodium carbonate to the monohydrate form and then dehydrating it to achieve the desired crystal size and density .

Analyse Des Réactions Chimiques

Thermal Decomposition

Sodium carbonate monohydrate undergoes thermal decomposition when heated, leading to the loss of water and formation of anhydrous sodium carbonate. The dehydration reaction can be represented as follows:

The kinetics of this reaction have been studied extensively, revealing that the dehydration process follows Avrami–Erofeyev kinetics with a limiting activation energy of 71.5 kJ/mol and a frequency factor of . The reaction rate is influenced by water vapor pressure, with increased vapor pressure reducing the rate due to competition from rehydration reactions .

Reaction with Acids

This compound reacts readily with acids to produce sodium salts and carbon dioxide gas. This reaction is exothermic and can be represented by the following general equation:

Other acids, such as formic acid, also react similarly:

These reactions are important in various chemical processes, including neutralization reactions in wastewater treatment .

Formation of Sodium Bicarbonate

When carbon dioxide is bubbled through an aqueous solution of this compound, sodium bicarbonate is formed:

This transformation is significant in food processing and pharmaceutical applications, where sodium bicarbonate serves as a leavening agent and buffering agent .

Interaction with Sulfur Dioxide

This compound can also react with sulfur dioxide to form sodium sulfite:

In the presence of excess sulfur dioxide, sodium bisulfite can be produced:

These reactions are relevant in flue gas desulfurization processes .

Kinetics of Thermal Dehydration

Recent studies have highlighted the complex kinetics involved in the thermal dehydration of this compound. The process exhibits an induction period followed by mass loss characterized by overlapping reaction steps . The mass loss curves display a sigmoidal shape under varying conditions of temperature and water vapor pressure.

Physico-Chemical Modeling

A universal kinetic model has been developed to describe the dehydration kinetics as a function of temperature and water vapor pressure. This model incorporates the effects of self-generated water vapor on reaction rates and provides insights into the physico-geometrical constraints influencing the reaction dynamics .

Applications De Recherche Scientifique

Glass Manufacturing

Sodium carbonate monohydrate serves as a crucial flux in glass production. It lowers the melting point of silica, allowing for the formation of soda-lime glass, which is the most common type of glass used in windows and containers. Approximately 50% of sodium carbonate produced globally is utilized in glass manufacturing .

Water Softening

In water treatment, sodium carbonate is employed to reduce hardness caused by calcium and magnesium ions. By precipitating these ions, it enhances the effectiveness of soaps and detergents . This application is particularly vital in both domestic and industrial cleaning processes.

Chemical Synthesis

This compound is a precursor in synthesizing various sodium compounds, including sodium bicarbonate (baking soda). It reacts with carbon dioxide to produce sodium bicarbonate, which has applications in food preparation and as a fire extinguishing agent .

pH Regulation

In laboratories, sodium carbonate is often used as a buffering agent to maintain alkaline conditions necessary for various chemical reactions. Its mildness makes it suitable for sensitive reactions, including those in photographic processing .

Titration Standards

Sodium carbonate serves as a primary standard in volumetric analysis due to its stability and purity. It is commonly used to determine the concentration of acidic solutions in titrations .

Soil Treatment

Sodium carbonate is utilized to improve soil quality by adjusting pH levels. It can help mitigate soil acidity, promoting better crop yields and healthier plant growth .

Aquaculture

In aquaculture, sodium carbonate maintains pH levels in water bodies, ensuring optimal conditions for aquatic life. It helps stabilize carbonate hardness (KH), which is essential for fish health .

Glass Production Efficiency

A study conducted by the Essential Chemical Industry highlighted that the use of this compound in glass production not only reduces energy consumption but also enhances product quality by improving clarity and reducing defects . The integration of this compound has been linked to a 15% increase in production efficiency.

Water Treatment Innovations

Research published in environmental science journals demonstrated that sodium carbonate effectively softened hard water in municipal systems, leading to lower maintenance costs for plumbing systems by reducing scale buildup . This application has been adopted widely in regions with hard water issues.

Health and Safety Considerations

While this compound is generally considered safe for use, it can cause irritation upon contact with skin or eyes. Safety data sheets recommend using protective equipment when handling this compound to prevent adverse effects .

Mécanisme D'action

The mechanism of action of sodium carbonate monohydrate involves its ability to dissociate in water to form sodium ions and carbonate ions. These ions can interact with various molecular targets:

Comparaison Avec Des Composés Similaires

Sodium carbonate monohydrate can be compared with other similar compounds such as:

Sodium Bicarbonate (NaHCO₃):

Sodium Hydroxide (NaOH): A much stronger base, used in various industrial processes including soap making and as a drain cleaner.

Uniqueness: this compound is unique due to its moderate alkalinity, making it suitable for a wide range of applications without being as caustic as sodium hydroxide or as mild as sodium bicarbonate .

Activité Biologique

Sodium carbonate monohydrate (Na2CO3·H2O), commonly referred to as soda ash or crystal carbonate, is an inorganic salt that exhibits various biological activities and health effects. This article provides a comprehensive overview of its biological activity, including toxicity assessments, mutagenicity studies, and its environmental impact.

- Molecular Formula : Na2CO3·H2O

- Molar Mass : 124.01 g/mol

- Solubility : Highly soluble in water (215 g/L at 20°C) .

- Melting Point : 851°C (decomposes upon heating) .

Acute Toxicity

This compound has been assessed for acute toxicity in various studies:

- Oral Toxicity : The median lethal dose (LD50) in rats is approximately 2800 mg/kg body weight (bw) . Symptoms of toxicity include ataxia, muscle tremors, and respiratory distress.

- Dermal Toxicity : The LD50 for dermal exposure in rabbits is greater than 2000 mg/kg bw, indicating low acute dermal toxicity .

- Inhalation Toxicity : The LC50 values for inhalation exposure are reported as 800 mg/m³ for guinea pigs, 1200 mg/m³ for mice, and 2300 mg/m³ for rats, suggesting potential respiratory tract irritation .

Reproductive and Developmental Toxicity

Studies indicate that this compound does not pose significant risks for reproductive or developmental toxicity. In studies involving rabbits, rats, and mice, no adverse effects were observed on implantation or fetal survival at doses ranging from 1.79 to 340 mg/kg bw .

Mutagenicity

In vitro tests conducted using bacterial assays have shown no evidence of genotoxic effects. Specifically, this compound did not induce DNA damage in Escherichia coli under tested concentrations .

Environmental Impact

This compound's environmental effects are primarily related to its alkaline nature. It can alter the pH of aquatic environments, which may affect local ecosystems depending on the buffer capacity of the water . Acute toxicity studies on aquatic organisms indicate varying mortality rates based on the water’s buffering capacity.

Case Study 1: Acute Oral Toxicity Assessment

A study was conducted where Wistar rats were administered a 20% aqueous solution of this compound at various doses. The results indicated a dose-dependent increase in mortality:

- 1300 mg/kg bw : 0/10 mortality

- 1800 mg/kg bw : 1/10 mortality

- 2600 mg/kg bw : 4/10 mortality

- 5000 mg/kg bw : 10/10 mortality .

Case Study 2: In Vitro Mutagenicity Testing

An in vitro mutagenicity test using bacterial strains revealed no induction of DNA damage across a range of concentrations (0.11 - 11000 µg/ml), confirming the compound's low mutagenic potential .

Kinetic Studies on Thermal Dehydration

Recent research has focused on the thermal dehydration kinetics of this compound. Studies indicate that the dehydration process involves an induction period followed by overlapping two-step mass loss processes due to the structural characteristics of the compound. This process is influenced by atmospheric water vapor levels, which affect reaction kinetics significantly .

Summary Table of Biological Activity Findings

| Parameter | Value/Observation |

|---|---|

| Oral LD50 | ~2800 mg/kg bw |

| Dermal LD50 | >2000 mg/kg bw |

| Inhalation LC50 | Guinea pigs: 800 mg/m³ |

| Mice: 1200 mg/m³ | |

| Rats: 2300 mg/m³ | |

| Reproductive Toxicity | No significant effects observed |

| Mutagenicity | Negative in bacterial tests |

Propriétés

IUPAC Name |

disodium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

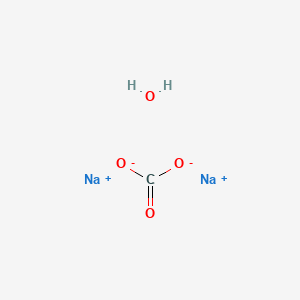

C(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CO3, CNa2O3 | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-55-8 (Parent) | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029621 | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on heating by CO2 loss | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2 | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |

CAS No. |

497-19-8, 7542-12-3 | |

| Record name | Sodium carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

856 °C, 851 °C | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.